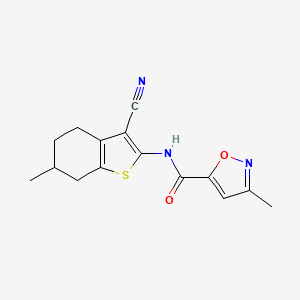

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide

Description

This compound features a bicyclic 4,5,6,7-tetrahydro-1-benzothiophene core substituted at position 3 with a cyano (-CN) group and at position 6 with a methyl (-CH₃) group. The oxazole ring is attached via a carboxamide linkage at position 5, with an additional methyl substituent at position 3 of the oxazole.

Properties

IUPAC Name |

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S/c1-8-3-4-10-11(7-16)15(21-13(10)5-8)17-14(19)12-6-9(2)18-20-12/h6,8H,3-5H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGPWTMGVGJCLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=NO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, but common methods include stirring without solvent at room temperature or using a steam bath .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the cyano group or other functional groups.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or other reduced forms .

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications due to its unique structural attributes:

1. Enzyme Inhibition

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide has shown promise in inhibiting enzymes involved in inflammatory pathways. For instance, it can inhibit cyclooxygenase (COX) enzymes:

| Compound | COX Inhibition (IC₅₀) |

|---|---|

| N-(3-cyano...carboxamide | COX-1: 5.40 µM |

| COX-2: 0.01 µM |

These results indicate a strong selectivity for COX-2 over COX-1, suggesting its potential in treating inflammatory diseases.

2. Anticancer Activity

Preliminary studies indicate that this compound may exhibit anticancer properties. It has been evaluated in various cell lines with promising results in inhibiting cell growth and inducing apoptosis.

Material Science

The unique electronic properties of this compound make it suitable for applications in material science:

1. Organic Semiconductors

Due to its electronic characteristics, the compound can be utilized in the development of organic semiconductors. Its ability to form stable thin films enhances its applicability in electronic devices.

2. Photovoltaic Materials

Research is ongoing into the use of this compound in photovoltaic applications where it could contribute to the efficiency of solar cells.

Biological Research

This compound is also being explored for its biological research applications:

1. Receptor Modulation

The compound may modulate receptor signaling pathways that are crucial for cellular responses. This property is vital for understanding its role in various biological processes.

2. Cellular Signaling Pathways

Studies suggest that it interacts with specific molecular targets within biological systems, potentially affecting cellular signaling pathways involved in inflammation and cancer progression.

Case Study 1: Anti-inflammatory Effects

In vitro studies have demonstrated the anti-inflammatory effects of N-(3-cyano...carboxamide) on human cell lines exposed to inflammatory stimuli. The compound significantly reduced the expression of pro-inflammatory cytokines.

Case Study 2: Anticancer Potential

A series of experiments conducted on cancer cell lines revealed that the compound exhibited significant growth inhibition rates against multiple cancer types. For example:

| Cell Line | Percent Growth Inhibition (PGI) |

|---|---|

| SNB19 | 86.61% |

| OVCAR8 | 85.26% |

| NCI-H40 | 75.99% |

These findings underscore the compound's potential as a lead candidate for further drug development.

Mechanism of Action

The mechanism of action of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects . Further studies are needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The compound is compared to two closely related analogs from the literature:

N-(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide ()

- Substituents:

- Position 3 of benzothiophene: Carbamoyl (-CONH₂) instead of cyano (-CN).

- Position 6 of benzothiophene: Methyl (-CH₃).

- Oxazole ring: 2-Chlorophenyl at position 3 and methyl at position 3.

N-(3-Carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide ()

- Substituents:

- Position 3 of benzothiophene: Carbamoyl (-CONH₂).

- Position 6 of benzothiophene: Ethyl (-CH₂CH₃) instead of methyl.

- Oxazole ring: 2-Chlorophenyl at position 3 and methyl at position 4.

Structural and Functional Implications

Table 1: Substituent Effects on Molecular Properties

Key Observations:

Cyano vs. Carbamoyl at Position 3 (Benzothiophene): The cyano group in the target compound is strongly electron-withdrawing, which may enhance electrophilic reactivity or polar interactions in binding pockets compared to the hydrogen-bond-donating carbamoyl group in analogs . Carbamoyl groups (as in analogs) improve aqueous solubility due to hydrogen bonding, whereas the cyano group may reduce solubility but increase membrane permeability .

Methyl vs. Ethyl at Position 6 (Benzothiophene):

- The ethyl group in Analog 2 increases lipophilicity and steric bulk compared to the methyl group in the target compound and Analog 1. This could enhance metabolic stability but reduce binding pocket compatibility .

Oxazole Substituents:

- The target compound lacks the 2-chlorophenyl group present in both analogs, which likely reduces aromatic stacking interactions but minimizes off-target effects associated with halogenated motifs .

Biological Activity

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities, supported by relevant studies and data.

The molecular formula of the compound is with a molecular weight of approximately 356.4 g/mol. The compound exhibits a complex structure that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H20N2O3S |

| Molecular Weight | 356.4 g/mol |

| Purity | ≥95% |

Anti-inflammatory Activity

Research indicates that this compound exhibits notable anti-inflammatory properties. A study conducted on various derivatives of similar structures demonstrated that compounds with similar functional groups showed significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition is critical as COX-2 is often associated with inflammatory processes.

In vitro studies revealed that the compound had an IC50 value indicating effective inhibition of COX-2 activity. For instance, related compounds in the same class showed IC50 values ranging from 0.02 to 0.04 μM for COX-2, suggesting that N-(3-cyano...) could also exhibit comparable potency .

Analgesic Activity

In addition to its anti-inflammatory effects, N-(3-cyano...) has been evaluated for its analgesic properties. The compound was tested in various pain models, including the carrageenan-induced paw edema model in rats. Results indicated a significant reduction in edema, demonstrating its potential as an analgesic agent.

The analgesic efficacy was further supported by comparisons to established analgesics such as celecoxib and indomethacin, where it displayed superior activity in some assays .

Anticancer Potential

Recent studies have identified this compound as a potential anticancer agent. A screening of drug libraries on multicellular spheroids revealed that compounds similar to N-(3-cyano...) exhibited cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of tumor growth .

Case Studies and Research Findings

- Study on COX Inhibition : A series of substituted derivatives were synthesized and screened for COX-1 and COX-2 inhibitory activities. The findings indicated that certain derivatives exhibited selectivity towards COX-2 with high efficacy (SI > 300), which may translate into lower gastrointestinal side effects compared to non-selective NSAIDs .

- In Vivo Analgesic Studies : In vivo experiments demonstrated that the compound significantly reduced pain response in animal models when administered at therapeutic doses. The results suggest its potential application in pain management therapies .

- Anticancer Activity : A novel study highlighted the anticancer properties of N-(3-cyano...) through its ability to inhibit cell proliferation in various cancer lines, suggesting further investigation into its use as an adjunct therapy in oncology .

Q & A

Q. What are the optimal synthetic routes for preparing N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of 3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine with 3-methyl-1,2-oxazole-5-carboxylic acid derivatives. Key steps include:

- Amide Coupling : Use coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane (DCM) or THF under nitrogen. Reaction yields (~60–80%) depend on stoichiometric control of carbodiimide and DMAP (4-dimethylaminopyridine) .

- Cyclization : Post-coupling cyclization may require reflux in ethanol or acetonitrile (80–100°C) to form the oxazole ring. Yield optimization involves monitoring reaction progress via TLC or HPLC .

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures >95% purity .

Q. How is the structural elucidation of this compound performed, and what analytical techniques are critical?

- Methodological Answer : Structural confirmation relies on:

- NMR Spectroscopy : H and C NMR (DMSO-d6 or CDCl3) identify key signals:

- Benzothiophene protons (δ 2.1–2.8 ppm, multiplet for tetrahydro ring).

- Oxazole C=O resonance (δ 165–170 ppm) and cyano group (δ 115–120 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 315.08) and fragmentation patterns .

- X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and confirm stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictory data in crystallographic refinement for this compound’s polymorphs?

- Methodological Answer : Polymorph discrepancies arise from solvent inclusion or thermal motion. Strategies include:

- High-Resolution Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve data completeness (>99%) and reduce noise .

- TWIN Laws in SHELXL : Apply twin refinement for overlapping reflections in monoclinic systems. Adjust HKLF5 format to model twinning fractions .

- DFT Calculations : Compare experimental vs. computed (B3LYP/6-31G*) bond lengths to validate minor polymorphs .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of derivatives targeting biological receptors?

- Methodological Answer : SAR studies require:

- Analog Synthesis : Introduce substituents (e.g., halogenation at benzothiophene C6 or oxazole C3) via Pd-catalyzed cross-coupling or nucleophilic substitution .

- In Vitro Assays :

- Enzyme Inhibition : Measure IC50 against kinases (e.g., JAK2) using fluorescence polarization (FP) assays .

- Receptor Binding : Radioligand displacement (e.g., H-labeled competitors) quantifies Ki values .

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes. Validate with MD simulations (AMBER force field) to assess stability .

Q. How can researchers address low solubility in pharmacological testing without structural modification?

- Methodological Answer : Improve bioavailability via:

- Co-solvent Systems : Use DMSO/PEG400 mixtures (1:4 v/v) for in vitro assays. For in vivo, employ cyclodextrin-based formulations (e.g., HP-β-CD) to enhance aqueous solubility .

- Nanoformulation : Prepare PLGA nanoparticles (50–100 nm) via emulsion-solvent evaporation. Characterize encapsulation efficiency (>80%) via HPLC-UV .

Data Contradiction Analysis

Q. How should conflicting bioactivity results between in vitro and in vivo models be interpreted?

- Methodological Answer : Discrepancies often stem from metabolic instability or off-target effects. Mitigation involves:

- Metabolite Identification : LC-MS/MS (Q-TOF) screens plasma samples for Phase I/II metabolites. Compare with microsomal incubations (CYP3A4/2D6) .

- Pharmacokinetic Profiling : Measure t1/2, Cmax, and AUC in rodent models. Adjust dosing regimens (e.g., BID vs. QD) to align efficacy .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.